InsB 9-23 is classified as an immunogenic peptide that is involved in the presentation of insulin-derived antigens to T cells. Its relevance extends to the study of autoimmune responses in conditions like Type 1 diabetes, where autoreactive T cells target insulin-producing beta cells in the pancreas . The peptide is synthesized through various methods, including solid-phase peptide synthesis, allowing for precise control over its structure and modifications.
The synthesis of InsB 9-23 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
The synthesis can be optimized by modifying reaction conditions such as temperature, solvent choice, and coupling times. Additionally, protecting groups are used during synthesis to prevent unwanted reactions at specific functional groups on the amino acids.
The molecular structure of InsB 9-23 consists of a linear sequence of amino acids: Ile-Val-Glu-Gly-Ala-Ala-Gly-Gly-Gly. Its specific sequence contributes to its binding affinity for MHC class II molecules and subsequent T-cell receptor recognition.
The molecular weight of InsB 9-23 is approximately 1,200 Da, with a formula represented as . Structural studies utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided insights into its conformation and binding interactions with MHC molecules .
InsB 9-23 participates in several biochemical reactions primarily related to immune activation. Upon binding to MHC class II molecules on antigen-presenting cells, it triggers T cell activation through specific receptor interactions.
The binding process involves:
The mechanism by which InsB 9-23 exerts its effects involves several steps:
Research indicates that variations in the presentation of InsB 9-23 can lead to different immune outcomes, influencing the progression or prevention of autoimmune diseases like Type 1 diabetes .
InsB 9-23 is a hydrophilic peptide with a high solubility in aqueous solutions due to its charged side chains. It typically exists as a white powder when lyophilized.
Key chemical properties include:
Relevant data suggest that modifications to enhance stability or binding affinity are areas of ongoing research .
InsB 9-23 has several applications in scientific research:
InsB:9-23 (SHLVEALYLVCGERG) represents a critical 15-amino acid epitope within the insulin B-chain that serves as a primary target in T1D pathogenesis. As the only β-cell-specific autoantigen, insulin and particularly the InsB:9-23 epitope are central to the initial autoimmune cascade. In both non-obese diabetic (NOD) mice and humans with T1D, this region demonstrates exceptional immunodominance: over 90% of anti-insulin T-cell clones in NOD mice target this single epitope [4] [6]. The sequence conservation across species underlines its fundamental role in disease initiation, with immunization studies confirming its capacity to induce autoantibodies and insulitis in murine models [6].
The temporal emergence of autoimmunity against InsB:9-23 positions it as a pivotal early marker in T1D progression. Insulin autoantibodies (IAAs) targeting this epitope frequently appear years before clinical onset, showing particularly high prevalence in early-onset T1D and correlating strongly with progression rates from prediabetes to overt disease [4]. Critically, InsB:9-23-specific T cells have been isolated directly from pancreatic islets and peripheral blood of T1D patients, confirming their pathogenic role in human disease [4] [8]. Longitudinal studies reveal that immune responses against this epitope precede reactivity against other islet autoantigens like GAD65, IA-2, and ZnT8, suggesting InsB:9-23 may initiate the antigen spreading phenomenon characteristic of progressive β-cell autoimmunity [4].
Table 1: Key Autoimmune Targets in Type 1 Diabetes
Autoantigen | Epitope | Prevalence in Early T1D | Role in Disease Initiation |
---|---|---|---|
Insulin | InsB:9-23 | High (especially early-onset) | Primary target; initiates spreading |
GAD65 | Multiple | Moderate | Secondary response |
IA-2 | Multiple | Moderate/Late | Secondary response |
ZnT8 | Multiple | Moderate | Secondary response |
The presentation of InsB:9-23 within the peptide-binding groove of HLA-DQ8 (DQA10301/DQB10302) constitutes a fundamental mechanism in T1D pathogenesis. This HLA molecule, carried by >50% of T1D patients, exhibits structural features that facilitate autoimmune T-cell responses [2] [7]. The shallow, positively charged peptide-binding groove of HLA-DQ8 preferentially accommodates InsB:9-23 through specific interactions: the glutamic acid at position 13 (E13) engages arginine at position 52α of HLA-DQ8 (R52α) in the P1 pocket, while tyrosine at position 16 (Y16) anchors into the deep P4 pocket [3] [7]. These interactions create a stable tri-molecular complex (TCR/HLA/peptide) that activates CD4+ T-cells.
Biochemical analyses reveal that the stability of the InsB:9-23/HLA-DQ8 complex significantly influences thymic selection and peripheral T-cell activation. The relatively unstable binding may allow escape of autoreactive T-cells from thymic negative selection [2]. Post-translational modifications of the peptide, including deamidation or hybrid insulin peptide (HIP) formation, can enhance stability and immunogenicity. Notably, the substitution of arginine at position 22 with glutamic acid (InsB:9-23R22E) creates a negatively charged C-terminus that increases binding stability to HLA-DQ8 and significantly potentiates T-cell activation compared to the native peptide [2] [4].
Adoptive transfer experiments provide direct evidence of pathogenicity: HLA-DQ8-restricted InsB:9-23-specific CD4+ T-cells isolated from T1D patients can transfer diabetes to HLA-DQ8-transgenic mice [7] [8]. Once activated, these T-cells drive β-cell destruction through multiple mechanisms, including cytokine release (IFN-γ, IL-1β, TNF-α), recruitment of cytotoxic CD8+ T-cells, and help for autoreactive B-cell antibody production. The discovery that retro-inverso D-peptides (RI-D-peptides) specifically blocking InsB:9-23 binding to HLA-DQ8 can prevent T-cell activation in vitro and in vivo further confirms the centrality of this interaction [3] [8]. These RI-D-peptides (e.g., RI-EXT, RI-CT) occupy the HLA-DQ8 groove but cannot activate TCRs due to their D-amino acid configuration, effectively suppressing proinflammatory cytokine production (IL-2, IFN-γ) and lymphocyte proliferation in humanized mouse models and human peripheral blood mononuclear cells (PBMCs) from recent-onset T1D patients [3] [7] [8].
Table 2: InsB:9-23 Interaction with HLA-DQ8
Structural Feature | Interaction with InsB:9-23 | Functional Consequence |
---|---|---|
P1 Pocket (Polar) | Glutamic Acid (E13) binds R52α | Stabilizes complex; critical for immunogenicity |
P4 Pocket (Deep) | Tyrosine (Y16) anchoring | Enhances binding affinity |
P9 Pocket (Positively charged) | Prefers negative C-terminus | R22E substitution increases stability and T-cell activation |
Overall groove stability | Suboptimal for native peptide | Favors thymic escape of autoreactive T-cells |
Molecular mimicry represents a significant environmental trigger mechanism in InsB:9-23-directed autoimmunity. Computational analyses of microbial proteomes identified 47 peptides with >50% sequence homology to InsB:9-23, with 17 demonstrating critical residue matches [1] [4] [9]. Among these, the hypoxanthine phosphoribosyltransferase (hprt₄–₁₈) peptide from the gut commensal Parabacteroides distasonis (strains 33B and D13) exhibits remarkable cross-reactivity. This bacterial mimic activates both human T-cell clones from T1D patients and NOD mouse T-cell hybridomas specific for InsB:9-23 at levels comparable to the native insulin peptide [1] [4]. Immunization studies confirmed immune cross-reactivity, with P. distasonis-colonized NOD mice showing accelerated diabetes onset, increased pancreatic infiltration of macrophages, dendritic cells, and destructive CD8+ T-cells, alongside decreased FoxP3+ regulatory T-cells [1] [4] [9].
Human microbiome data from the longitudinal DIABIMMUNE study provides clinical relevance to these experimental findings. Children harboring gut microbiomes encoding the P. distasonis hprt₄–₁₈ peptide displayed significantly higher seroconversion rates (development of ≥2 autoantibodies) compared to those without this bacterial mimic [4] [9]. Western blot analyses further detected P. distasonis-reacting antibodies in sera from both colonized NOD mice and human T1D patients, suggesting sustained immune exposure to this mimic [4]. Adoptive transfer of splenocytes from P. distasonis-treated mice to NOD/SCID recipients enhanced the diabetic phenotype, directly implicating this commensal bacterium in disease pathogenesis through molecular mimicry of InsB:9-23 [1].
Beyond microbial mimics, post-translationally modified hybrid insulin peptides (HIPs) formed through fusion of insulin fragments with other β-cell peptides represent another source of cross-reactive epitopes. Chromogranin A (ChgA) or islet amyloid polypeptide (IAPP) fragments fused to InsB:9-23 derivatives can acquire negatively charged C-termini that stabilize binding within the positively charged P9 pocket of HLA-DQ8/I-Ag7 [2]. These modified peptides demonstrate significantly enhanced immunogenicity compared to unmodified InsB:9-23, potentially explaining how autoreactive T-cells escaping thymic selection become activated upon encountering these neoepitopes in pancreatic tissue. The discovery of both microbial mimics and HIPs underscores the complex landscape of cross-reactive antigens that can initiate or amplify InsB:9-23-directed autoimmunity through molecular mimicry mechanisms.
Table 3: Cross-Reactive Peptides with InsB:9-23
Peptide Type | Example | Origin | Cross-Reactivity Evidence | Pathogenic Effect |
---|---|---|---|---|
Microbial Mimic | hprt₄–₁₈ | Parabacteroides distasonis | Activates human and mouse InsB:9-23-specific T-cells | Accelerates diabetes in colonized NOD mice |
HIP (Fusion peptide) | InsB:9-23-ChgA fusion | β-cell (Post-translational modification) | Enhanced immunogenicity vs native peptide | Activates T-cells escaping thymic selection |
Viral/Bacterial Homologs | 16 peptides identified | Various microbes | Homology but limited cross-reactivity | Pathogenic potential unconfirmed |
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